7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Description
Properties
CAS No. |
142532-18-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C15H14O2/c1-17-13-8-6-12(7-9-13)15(16)10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3 |
InChI Key |
XHKGUCAJPYBNEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a tandem catalytic process using a rhodium (I) complex. The reaction sequence involves the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Bioactivity : Identified in marine sponge (Psammaplysilla sp.) crude extracts, exhibiting antimicrobial activity against Clostridioides difficile and Candida albicans, with seasonal variation in potency (22–24 mm inhibition zones) .
- Structural Role : The bicyclo[4.2.0]octa-1,3,5-triene scaffold provides rigidity, while the 4-methoxyphenyl and hydroxyl groups contribute to hydrogen bonding and electron-donating effects, influencing reactivity and bioactivity .
Structural Analogs and Functional Derivatives
Core Scaffold Variations
Functional Group Comparisons
- Methoxy vs. 4-Methoxy ketone derivatives (e.g., 4-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one) exhibit altered reactivity due to electron-withdrawing effects, with a melting point of 55°C .
- Boronate and Sulfonate Derivatives: Boronate esters (e.g., Rac-4-methoxy-N-...dioxaborolan-2-yl)methylene derivative) enable cross-coupling reactions in synthetic chemistry, expanding utility in drug design . Sulfonated analogs (e.g., 7-(4-methylbenzenesulfonate)) show increased stability but higher toxicity (emission of SOₓ/NOₓ fumes upon decomposition) .
Pharmacological and Antimicrobial Comparisons
Bioactivity Profiles
Mechanism Insights
Biological Activity
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol, a compound notable for its unique bicyclic structure and methoxy substitution, has garnered interest in various biological applications. This article explores the compound's biological activities, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: C16H18O2
- Molecular Weight: 258.31 g/mol
1. Antimicrobial Activity
Research indicates that compounds similar to 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate bacteriostatic activity against various microbial strains, with minimum inhibitory concentrations (MICs) ranging from 0.156 to 1.250 mg/ml .
2. Antioxidant Properties
The antioxidant capacity of this compound is noteworthy. It has been reported that compounds within this chemical family can effectively scavenge free radicals and inhibit lipid peroxidation, thus providing cellular protection against oxidative stress . The antioxidant activity is often compared to standard antioxidants like ascorbic acid.
3. Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented. For example, certain derivatives have shown significant α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption . This mechanism suggests potential utility in metabolic disease management.
Case Study: Antimicrobial Evaluation
A study conducted on various extracts from plants containing similar bicyclic compounds demonstrated their effectiveness against pathogenic bacteria and fungi. The extracts were tested for their antimicrobial properties using standard methods such as disk diffusion and broth microdilution assays. Results indicated that the extracts containing 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol exhibited promising antimicrobial effects with varying MIC values depending on the microbial strain tested.
| Microbial Strain | MIC (mg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.312 | Bacteriostatic |
| Escherichia coli | 0.625 | Bacteriostatic |
| Candida albicans | 1.250 | Fungistatic |
Case Study: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of related compounds, the DPPH radical scavenging assay was employed to evaluate their efficacy. The results indicated that the antioxidant activity of these compounds was comparable to that of ascorbic acid at concentrations as low as 0.0156 mg/ml .
The biological activities of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol can be attributed to several mechanisms:
- Radical Scavenging: The methoxy group enhances the electron-donating ability of the compound, facilitating radical scavenging.
- Enzyme Interaction: The structural configuration allows for effective binding with active sites of enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
